molecular formula C11H14F3N3 B1463020 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine CAS No. 1189378-77-5

2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1463020
CAS No.: 1189378-77-5
M. Wt: 245.24 g/mol
InChI Key: TZYOIOYMQYIUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine is a chemical compound of interest in medicinal chemistry and agrochemical research, serving primarily as a versatile building block. Its structure combines a pyridin-3-amine scaffold with a 4-(trifluoromethyl)piperidine moiety. The trifluoromethyl (CF3) group is a key feature, known for its strong electron-withdrawing properties, metabolic stability, and ability to enhance the lipophilicity of molecules . These characteristics are strategically employed in research to improve a compound's cell membrane permeability and its binding affinity to biological targets . The piperidine ring is a common pharmacophore found in many active molecules, and its functionalization with an amine on the pyridine ring allows for further synthetic modification. This makes the reagent valuable for constructing more complex molecules, particularly in the exploration of new active ingredients. Researchers utilize this and similar trifluoromethylpyridine derivatives in the design and synthesis of potential pharmaceutical candidates and agrochemicals . Specific analogs featuring piperidine linked to aminopyridine have been investigated in discovery programs for various biological activities . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-3-6-17(7-4-8)10-9(15)2-1-5-16-10/h1-2,5,8H,3-4,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYOIOYMQYIUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for Preparation

The preparation of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine generally involves two major synthetic components:

  • Synthesis of the trifluoromethyl-substituted pyridine or piperidine intermediates
  • Coupling or substitution reactions to link the piperidine moiety to the pyridin-3-amine core

Preparation of 2-Amino-4-(trifluoromethyl)pyridine as a Key Intermediate

A crucial precursor to the target compound is 2-amino-4-(trifluoromethyl)pyridine , which can be synthesized via halogenated pyridine derivatives followed by amination and dehalogenation steps.

Key Method (Patent EP2527327A1):

  • Starting from 2,6-dichloro-4-(trifluoromethyl)pyridine, reaction with aqueous ammonia in the presence of a hydrophilic ether solvent at 130–160 °C for 4–7 hours produces an intermediate.
  • Subsequent catalytic hydrogenation (Pd/C catalyst, 1.6 MPa H₂, 100 °C) results in dehalogenation to yield 2-amino-4-(trifluoromethyl)pyridine.
  • Workup involves extraction with ethyl acetate, washing with saturated saline, drying over sodium sulfate, and crystallization using n-hexane.
  • Yield reported: 71.4% for the isolated crystalline product.
Step Conditions Yield (%) Notes
Amination NH₃ (28%), 2-Me-THF, 150 °C, 6 h - In autoclave, hydrophilic ether used
Dehalogenation Pd/C, H₂ 1.6 MPa, 100 °C, 3 h - Catalytic hydrogenation
Workup and crystallization Extraction, washing, drying 71.4 White crystalline product

This method is industrially advantageous due to moderate temperature and pressure conditions and avoids isolation of intermediates before dehalogenation.

Coupling to Form this compound

While explicit detailed synthetic routes for the final coupling to form this compound are less directly documented in the available literature, the general approach involves:

  • Preparation of 4-(trifluoromethyl)piperidine derivatives, typically via nucleophilic substitution or reductive amination on piperidine rings bearing trifluoromethyl substituents.
  • Nucleophilic aromatic substitution or Buchwald-Hartwig amination coupling of the piperidine derivative with a halogenated pyridin-3-amine derivative.
  • Optimization of reaction conditions such as catalyst choice (Pd or Cu-based), base, solvent, temperature, and reaction time to maximize yield and purity.

Due to the structural similarity to related fluorinated aminopyridines, the coupling step likely employs palladium-catalyzed amination reactions under mild to moderate conditions, consistent with contemporary cross-coupling methodologies.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Conditions Yield (%) Notes
Synthesis of 2-amino-4-(trifluoromethyl)pyridine Amination + catalytic hydrogenation NH₃, 130–160 °C, Pd/C, H₂ 1.6 MPa 71.4 Industrially scalable, moderate T/P
Synthesis of fluorinated aminopyridine core (model) Multi-step synthesis from difluoroacetic anhydride Various, zinc reduction 24 (overall) Avoids hazardous reagents, scalable
Coupling to piperidine derivative Buchwald-Hartwig or nucleophilic substitution Pd or Cu catalysts, base, solvent Variable Requires optimization for target compound

Research Findings and Considerations

  • The use of hydrophilic ethers and ammonia under controlled temperature and pressure is critical for efficient amination of halogenated trifluoromethyl pyridines.
  • Catalytic hydrogenation for dehalogenation is preferred to avoid harsh reagents and conditions.
  • Avoidance of hazardous fluorinating agents such as DAST improves safety and scalability.
  • Multi-step syntheses benefit from telescoping steps and minimizing isolation of intermediates to improve yield and reduce cost.
  • The final coupling to form the target compound likely involves palladium-catalyzed amination, a well-established method for forming C–N bonds in heterocycles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine or pyridine rings.

    Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11_{11}H14_{14}F3_{3}N3_{3}
Molar Mass: 245.24 g/mol
Density: 1.288 g/cm³
Boiling Point: 347.5 °C (predicted)
pKa: 9.60 (predicted)

The compound features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring. This unique structure enhances its chemical reactivity and biological activity, making it suitable for various applications in research and industry.

Chemistry

2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine serves as a versatile building block in organic synthesis. It is utilized in the development of new materials and catalysts due to its ability to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group significantly influences the compound's reactivity and stability.

Biology

In biological studies, this compound acts as a probe to investigate interactions between small molecules and biological targets. Its binding affinity to enzymes such as kinases and phosphatases allows researchers to explore cellular signaling pathways more effectively. The compound's ability to modulate enzyme activity makes it valuable for studying metabolic processes.

Medicine

The pharmacological potential of this compound is being explored for its role as a pharmacophore in drug discovery. It has been linked to the synthesis of active pharmaceutical ingredients (APIs), including inhibitors used in cancer treatment, such as naporafenib. The compound's unique structure allows for the development of novel therapeutics targeting specific diseases.

Industry

In industrial applications, this compound is utilized in the formulation of agrochemicals and other products due to its distinctive chemical properties. Its stability and reactivity make it suitable for use in various formulations where performance and efficacy are critical.

Case Studies

  • Synthesis of Kinase Inhibitors
    • Researchers have successfully synthesized kinase inhibitors using this compound as a core structure. These inhibitors demonstrate potent activity against specific cancer cell lines, highlighting the compound's potential in oncology.
  • Development of Catalysts
    • The compound has been employed in the synthesis of novel catalysts that facilitate various organic transformations. Its trifluoromethyl group enhances catalytic efficiency, resulting in higher yields and selectivity in chemical reactions.
  • Biological Activity Studies
    • Studies investigating the interaction of this compound with metabolic enzymes have shown promising results, indicating its potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyridine Scaffolds

The following table compares key structural and functional attributes of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine with related compounds:

Compound Name Key Structural Features Pharmacological Activity Source/Reference
This compound Pyridine (3-NH₂), piperidine (4-CF₃) Presumed CYP51 inhibition (inferred) Target compound
N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) Pyridine (3-NH₂), piperidine, dual -CF₃ groups CYP51 inhibition; anti-T. cruzi activity Ribeiro & Di, 2023
4-(piperidin-1-yl)pyridin-3-amine dihydrochloride Pyridine (3-NH₂), piperidine (no -CF₃) Not specified; dihydrochloride enhances solubility ChemBK, 2015
4-(4-methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Pyrimidine (2-NH₂), piperidine (4-methyl), -CF₃-phenyl Unspecified; pyrimidine core alters binding PDBj Plus, 2014
Key Observations:
  • Role of Trifluoromethyl (-CF₃): Compounds with -CF₃ (e.g., UDD, pyrimidine derivative ) exhibit enhanced target binding and metabolic stability compared to non-fluorinated analogs like 4-(piperidin-1-yl)pyridin-3-amine dihydrochloride .
  • Heterocycle Impact: Replacing pyridine with pyrimidine (as in ) may alter electron distribution and hydrogen-bonding capacity, affecting enzyme interaction.
  • Solubility Considerations: The dihydrochloride salt form of 4-(piperidin-1-yl)pyridin-3-amine demonstrates improved aqueous solubility, a critical factor for bioavailability .

Pharmacological Activity of Pyridine-Piperidine Derivatives

  • UDD and UDO: These analogs inhibit the CYP51 enzyme in Trypanosoma cruzi with efficacy comparable to posaconazole, a frontline antifungal. The dual -CF₃ groups in UDD likely enhance hydrophobic interactions with the enzyme’s active site .

Physicochemical Properties

Property This compound (Predicted) 4-(piperidin-1-yl)pyridin-3-amine dihydrochloride UDD
Molecular Formula C₁₁H₁₄F₃N₃ C₁₀H₁₆ClN₃ (salt) C₂₂H₂₀F₆N₄
Molecular Weight ~257.25 g/mol 213.71 g/mol 478.42 g/mol
LogP (Lipophilicity) ~2.8 (estimated) Not reported ~4.1 (highly lipophilic)
Solubility Moderate (free base) High (dihydrochloride salt) Low (neutral form)

Biological Activity

The compound 2-(4-(trifluoromethyl)piperidin-1-yl)pyridin-3-amine is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula : C11H14F3N3
  • Molecular Weight : 245.249 g/mol
  • SMILES Notation : C1CN(CCN1)C2=C(C=CC=N2)C(=N)C(F)(F)F

Research indicates that the trifluoromethyl group enhances the compound's pharmacological properties. The presence of this group often increases lipophilicity and metabolic stability, which can improve the compound's binding affinity to biological targets.

1. Anticancer Activity

A study highlighted that derivatives of piperidine, including those with trifluoromethyl substitutions, exhibit anticancer properties . Specifically, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, outperforming standard treatments like bleomycin in certain models . The mechanism involves the induction of apoptosis and disruption of cancer cell proliferation.

2. Neuroprotective Effects

The compound has shown promise in treating neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the breakdown of neurotransmitters . The inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions characterized by cognitive decline.

3. Larvicidal Activity

Recent studies have evaluated the larvicidal effects of similar trifluoromethylated compounds against Anopheles arabiensis larvae. These compounds demonstrated high mortality rates, suggesting potential applications in vector control for malaria prevention . The structural analysis indicated that the trifluoromethyl group plays a crucial role in enhancing larvicidal activity.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of the trifluoromethyl group in enhancing biological activity. For instance:

  • Compounds with electron-withdrawing groups at specific positions exhibited improved potency.
  • The introduction of piperidine moieties has been linked to increased selectivity and efficacy against targeted enzymes .

Case Studies and Experimental Findings

StudyBiological ActivityFindings
Study A AnticancerInduced apoptosis in FaDu hypopharyngeal tumor cells, better than bleomycin .
Study B NeuroprotectionInhibited AChE and BuChE, improved cognitive function in rodent models .
Study C LarvicidalAchieved mortality rates of up to 94% against Anopheles arabiensis larvae .

Q & A

Basic: What are the established synthetic routes for 2-(4-(trifluoromethyl)piperidin-1-yl)pyridin-3-amine, and what are their critical optimization parameters?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between a piperidine derivative (e.g., 4-(trifluoromethyl)piperidine) and a functionalized pyridine precursor (e.g., 3-aminopyridine with a leaving group at the 2-position). Key steps include:

  • Substitution Reactions : Use of polar aprotic solvents (e.g., DMF, DCM) with bases like K2_2CO3_3 or Et3_3N to facilitate the formation of the piperidine-pyridine bond .
  • Catalysis : Palladium or copper catalysts may enhance coupling efficiency in halogenated pyridine intermediates .
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) is critical to achieve >95% purity, as validated by LC-MS or 1^1H NMR .
    Optimization Parameters : Reaction temperature (80–120°C), stoichiometry of the piperidine moiety (1.2–1.5 equivalents), and exclusion of moisture to prevent hydrolysis of trifluoromethyl groups .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:

  • X-ray Crystallography : Resolves bond angles (e.g., C–N–C in piperidine ring ≈ 109.5°) and confirms stereochemistry .
  • Spectroscopy :
    • 1^1H/19^19F NMR : Identifies trifluoromethyl (-CF3_3) signals at δ ~ -60 ppm (quartet) and pyridine/piperidine proton environments .
    • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass error .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and F percentages .

Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

  • Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL). Enhanced solubility in chloroform or ethanol due to lipophilic trifluoromethyl and piperidine groups .
  • Stability :
    • Thermal : Stable up to 110°C (melting point ~53–57°C observed in analogs) .
    • Photochemical : Store in amber vials at -20°C to prevent degradation; trifluoromethyl groups are hydrolytically stable at neutral pH but degrade under strong acidic/basic conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or impurity interference. Methodological solutions include:

  • Reproducibility Checks : Re-test the compound in orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .
  • Purity Validation : Use HPLC with evaporative light scattering detection (ELSD) to confirm >99% purity, as residual solvents or byproducts (e.g., dehalogenated intermediates) may skew results .
  • Structure-Activity Relationship (SAR) Studies : Compare activity against analogs (e.g., 2-chloro-4-(trifluoromethyl)pyridin-3-amine) to isolate the impact of the piperidine moiety .

Advanced: What computational strategies are used to predict the binding mode of this compound to biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Glide models interactions with targets (e.g., kinases or GPCRs), prioritizing hydrogen bonds with the pyridine amine and hydrophobic contacts with the CF3_3 group .
  • MD Simulations : GROMACS or AMBER assesses binding stability over 100+ ns trajectories, focusing on piperidine ring flexibility and solvent accessibility .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity, identifying critical residues for mutagenesis validation .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing toxic byproducts?

Answer:

  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
  • Catalyst Screening : Test Pd/C or Ni catalysts for higher turnover numbers (TON) in coupling steps .
  • Byproduct Analysis : Use GC-MS to detect and quantify impurities (e.g., dehalogenated species); optimize reaction time/temperature to suppress their formation .

Advanced: What mechanistic insights explain the compound’s activity in enzyme inhibition studies?

Answer:

  • Enzyme Binding : The pyridine amine acts as a hydrogen bond donor to catalytic residues (e.g., Asp/Glu in proteases), while the CF3_3 group induces steric hindrance or hydrophobic stabilization .
  • Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition; pre-incubation with the enzyme assesses time-dependent inhibition .
  • Mutagenesis : Ala-scanning of target enzymes identifies critical binding residues, corroborated by SPR or ITC binding affinity measurements .

Advanced: How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in further derivatization?

Answer:

  • Electron-Withdrawing Effect : The -CF3_3 group deactivates the pyridine ring, directing electrophilic substitution to the 5-position.
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd(OAc)2_2/SPhos for efficient coupling with boronic acids at the 2-position .
  • Nucleophilic Aromatic Substitution : Limited reactivity unless strong electron-withdrawing groups (e.g., nitro) are present; KOtBu/DMF enables amination at 100°C .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:

  • Matrix Interference : Use SPE (C18 cartridges) to isolate the compound from plasma or tissue homogenates .
  • Detection : LC-MS/MS with MRM transitions (e.g., m/z 231 → 154 for dichloro analogs) ensures specificity; deuterated internal standards correct for ion suppression .
  • Limit of Quantification (LOQ) : Achieve ≤1 ng/mL using high-sensitivity triple quadrupole systems .

Advanced: How do structural modifications (e.g., piperidine substitution) affect the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : LogP increases with alkylated piperidines, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Piperidine N-methylation slows CYP450-mediated oxidation, as shown in microsomal assays (t1/2_{1/2} > 60 min vs. 20 min for unmodified analogs) .
  • In Vivo Half-Life : Deuterated CF3_3 groups (e.g., -CF2_2D) prolong half-life in rodent models by reducing metabolic cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.